tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride
CAS No.: 1203127-48-3
Cat. No.: VC0177353
Molecular Formula: C17H27ClN2O2
Molecular Weight: 326.865
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203127-48-3 |
|---|---|
| Molecular Formula | C17H27ClN2O2 |
| Molecular Weight | 326.865 |
| IUPAC Name | tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-7-10-15(13-19)18-12-14-8-5-4-6-9-14;/h4-6,8-9,15,18H,7,10-13H2,1-3H3;1H |
| Standard InChI Key | MFWKBEKMLAIZEF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride is identified by the CAS registry number 1203127-48-3. The compound has a molecular formula of C17H27ClN2O2 and a molecular weight of 326.865 g/mol. The IUPAC name for this compound is tert-butyl 3-(benzylamino)piperidine-1-carboxylate;hydrochloride. For computational and database purposes, it can be represented by its SMILES notation: CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2.Cl. This compound is derived from the parent compound tert-Butyl 3-(benzylamino)piperidine-1-carboxylate (CAS: 183207-64-9) , which exists as the free base form.
| Property | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride |
|---|---|---|
| Molecular Formula | C17H26N2O2 | C17H27ClN2O2 |
| Molecular Weight | 290.4 g/mol | 326.865 g/mol |
| XLogP3-AA | 2.7 | Likely lower than free base due to salt formation |
| Hydrogen Bond Donors | 1 | 2 (including hydrochloride) |
| Hydrogen Bond Acceptors | 3 | 3 |
| Rotatable Bond Count | 5 | 5 |
| Water Solubility | Moderate | Enhanced compared to free base |
The parent compound has a calculated XLogP3-AA value of 2.7 , indicating moderate lipophilicity. This value would likely be lower for the hydrochloride salt due to its increased polarity, resulting in enhanced water solubility compared to the free base. The compound has one hydrogen bond donor and three hydrogen bond acceptor sites in its free base form , with the hydrochloride salt introducing an additional potential hydrogen bond donor. The rotatable bond count of 5 suggests moderate conformational flexibility, which remains unchanged in the salt form.
The presence of the piperidine ring provides a well-defined three-dimensional scaffold, while the benzylamino group contributes both hydrophobic character and hydrogen-bonding capabilities. The tert-butyloxycarbonyl group serves as a protecting group that can be selectively removed under acidic conditions, making this compound particularly valuable in multi-step synthesis strategies.
Synthesis Methods
General Synthetic Routes
The synthesis of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride typically follows a two-step process:
First, the formation of tert-Butyl 3-(benzylamino)piperidine-1-carboxylate involves the reaction of tert-butyl piperidine-1-carboxylate with benzylamine under suitable reaction conditions. This step introduces the benzylamino group at the 3-position while maintaining the Boc protection at the 1-position.
Second, the conversion to the hydrochloride salt is achieved by treating the free base with hydrochloric acid. This salt formation enhances water solubility and can improve the stability of the compound for storage and handling purposes.
Structural Analogs and Derivatives
Comparison with Related Compounds
Several compounds structurally related to tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride are worthy of examination to understand the diversity and versatility of this chemical scaffold. Table 2 provides a comparison of these structural analogs, highlighting their key differences.
Table 2: Structural Analogs and Their Key Differences
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride | C17H27ClN2O2 | 326.865 g/mol | Reference compound |
| tert-Butyl 3-(benzylamino)piperidine-1-carboxylate | C17H26N2O2 | 290.4 g/mol | Free base form without HCl |
| tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate | C11H22N2O2 | ~214.31 g/mol | Aminomethyl instead of benzylamino group |
| (R)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | C11H23ClN2O2 | 250.76 g/mol | Aminomethyl group with (R) stereochemistry |
| 1-Boc-3-((Methylamino)methyl)piperidine | C12H24N2O2 | ~228.33 g/mol | Methylaminomethyl instead of benzylamino |
| tert-Butyl 3-(1-aminopropyl)piperidine-1-carboxylate | C13H26N2O2 | ~242.36 g/mol | 1-aminopropyl instead of benzylamino |
This diverse array of structurally related compounds demonstrates the versatility of the piperidine scaffold with Boc protection . These variations primarily involve modifications at the 3-position of the piperidine ring, illustrating the potential for creating focused libraries of compounds with tunable properties.
Applications in Medicinal Chemistry
Role as a Synthetic Intermediate
tert-Butyl 3-(benzylamino)piperidine-1-carboxylate hydrochloride serves primarily as a valuable intermediate in medicinal chemistry and pharmaceutical research. The compound's architecture makes it particularly useful in the synthesis of more complex molecules with potential biological activities.
The strategic placement of functional groups in this molecule allows for selective modifications, making it a versatile building block in diverse synthetic pathways. The tert-butyl group functions as a protecting group for the carboxylic acid functionality, which can be selectively removed under acidic conditions to reveal the secondary amine at the 1-position for further functionalization.
The benzylamino group at the 3-position provides an additional point for structural elaboration, allowing for the creation of diverse chemical libraries for drug discovery programs. This structural versatility enables medicinal chemists to fine-tune molecular properties such as target affinity, selectivity, and pharmacokinetic characteristics.
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